4,5-Dihydro-5-oxo-4-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4,5-Dihydro-5-oxo-4-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Acid Red 52 and is a synthetic azo dye.
Mechanism Of Action
The mechanism of action of 4,5-Dihydro-5-oxo-4-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid is not well understood. However, it is believed that the compound interacts with various biomolecules, including proteins and nucleic acids, leading to changes in their structure and function.
Biochemical And Physiological Effects
4,5-Dihydro-5-oxo-4-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid has been shown to have various biochemical and physiological effects. For instance, it has been reported to exhibit antioxidant activity, which can help protect cells from oxidative damage. Additionally, the compound has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4,5-Dihydro-5-oxo-4-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid in lab experiments is its characteristic color change at different pH levels, making it a useful pH indicator. However, the compound has some limitations, including its potential toxicity and the need for careful handling.
Future Directions
There are various future directions for the use of 4,5-Dihydro-5-oxo-4-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid in scientific research. One potential direction is in the development of new antimicrobial agents, given its antimicrobial and antifungal properties. Additionally, the compound's potential antioxidant activity can be explored further for its potential use in the prevention and treatment of oxidative stress-related diseases.
Synthesis Methods
The synthesis of 4,5-Dihydro-5-oxo-4-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid can be achieved through various methods. One of the commonly used methods is the diazotization of 4-aminoantipyrine followed by coupling with 4-aminoazobenzene-2-sulfonic acid. This is then followed by the sulfonation of the resulting compound to obtain the final product.
Scientific Research Applications
4,5-Dihydro-5-oxo-4-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of analytical chemistry, where it is used as a pH indicator due to its characteristic color change at different pH levels.
properties
CAS RN |
10149-98-1 |
---|---|
Product Name |
4,5-Dihydro-5-oxo-4-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid |
Molecular Formula |
C18H16N4O12S3 |
Molecular Weight |
576.5 g/mol |
IUPAC Name |
5-oxo-4-[[4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H16N4O12S3/c23-17-15(16(18(24)25)21-22(17)12-3-7-14(8-4-12)36(28,29)30)20-19-11-1-5-13(6-2-11)35(26,27)10-9-34-37(31,32)33/h1-8,15H,9-10H2,(H,24,25)(H,28,29,30)(H,31,32,33) |
InChI Key |
ZDISUHHECSVSMD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)CCOS(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)CCOS(=O)(=O)O |
Other CAS RN |
10149-98-1 85567-10-8 |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
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